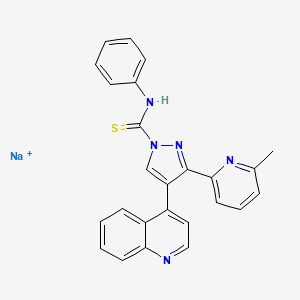

A 83-01 (sodium salt)

Description

Overview of Activin Receptor-Like Kinase (ALK) Inhibition

Activin Receptor-Like Kinases (ALKs) are a family of seven transmembrane serine/threonine kinase receptors, designated ALK1 through ALK7, that belong to the TGF-β superfamily. researchgate.netnih.govpnas.org These receptors are essential for transducing extracellular signals from ligands like TGF-βs, activins, and bone morphogenetic proteins (BMPs) into intracellular responses. researchgate.netnih.gov The signaling mechanism is initiated when a ligand binds to a type II receptor, which then recruits and phosphorylates a specific type I ALK receptor at its glycine- and serine-rich (GS) domain. spandidos-publications.comresearchgate.net This phosphorylation event activates the ALK, which in turn phosphorylates and activates intracellular effector proteins, predominantly the Smad proteins, thereby initiating a cascade that culminates in the regulation of target gene expression. spandidos-publications.comnih.gov

The inhibition of ALKs is a key strategy for modulating the diverse biological activities governed by the TGF-β superfamily. A 83-01 is a selective inhibitor, primarily targeting ALK4, ALK5, and ALK7. stemcell.commedchemexpress.comprobechem.com

ALK5 (TβRI) is the principal type I receptor for TGF-β. ontosight.aiscbt.com Its signaling is crucial and context-dependent; while it can inhibit the proliferation of endothelial cells, its dysregulation is also linked to advanced stages of cancer. spandidos-publications.comnih.gov

ALK4 (ACVR1B) serves as a type I receptor for activin and nodal. nih.govstemcell.com This pathway is integral to developmental processes and reproductive functions. nih.gov

ALK7 (ACVR1C) also mediates signaling for activin and nodal, and its functions are often studied in the context of metabolic regulation and neuronal development. nih.govstemcell.comnih.gov

By blocking the kinase activity of these specific ALKs, A 83-01 effectively prevents the phosphorylation of their Smad2 and Smad3 substrates. nih.govprobechem.com This targeted inhibition allows for the precise dissection of pathways controlled by TGF-β, activin, and nodal, without significantly impacting signaling through other ALKs that mediate BMP signaling, such as ALK1, ALK2, ALK3, and ALK6. tocris.comspandidos-publications.comprobechem.com This selectivity is fundamental to its utility as a research tool, enabling the study of specific cellular outcomes like the inhibition of EMT, maintenance of stem cell pluripotency, and modulation of cell proliferation and differentiation. stemcell.comspandidos-publications.com

Significance of Transforming Growth Factor-Beta (TGF-β) Signaling in Cellular Processes

The Transforming Growth Factor-Beta (TGF-β) signaling pathway is an evolutionarily conserved system that plays a fundamental role in regulating a vast array of cellular functions. nih.govwikipedia.org The TGF-β superfamily includes a large number of secreted cytokines, such as TGF-βs, activins, and BMPs, which are critical for embryonic development and adult tissue homeostasis. nih.govnih.govwikipedia.org The pathway's influence extends to the control of cell proliferation, differentiation, migration, apoptosis, and adhesion. wikipedia.orgwikipedia.orgfrontiersin.org

The canonical signaling cascade is initiated by the binding of a TGF-β ligand to its corresponding type II receptor. nih.gov This binding leads to the recruitment and phosphorylation of a type I receptor, such as ALK5, activating its kinase domain. nih.govfrontiersin.org The activated type I receptor then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3 for the TGF-β/activin/nodal branch. nih.gov These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. nih.gov This entire complex translocates into the nucleus, where it acts as a transcription factor, partnering with other co-factors to regulate the expression of hundreds of target genes. nih.govwikipedia.org

The significance of TGF-β signaling is underscored by its complex, often paradoxical, roles in health and disease, particularly in cancer. nih.gov In normal epithelial cells and during the early stages of tumorigenesis, TGF-β acts as a potent tumor suppressor by inducing cell cycle arrest (cytostasis) and apoptosis. nih.govwikipedia.org However, in advanced stages of cancer, many tumor cells become resistant to these growth-inhibitory effects. Instead, they co-opt the TGF-β pathway to their advantage. nih.govnih.gov Elevated TGF-β signaling can promote tumor progression by inducing EMT, enhancing cell invasion and metastasis, promoting angiogenesis, and suppressing the host's immune surveillance. nih.govwikipedia.org This dual role makes the TGF-β pathway a critical subject of investigation and a target for therapeutic intervention. The use of specific inhibitors like A 83-01 allows researchers to probe these context-dependent functions and understand the molecular switches that determine the pathway's outcome. agscientific.comontosight.ainih.gov

Key Proteins in the A 83-01-Inhibited Pathway

| Protein | Class | Role in Pathway | Effect of A 83-01 | Reference |

| TGF-β | Ligand | Initiates signaling by binding to Type II receptor | - | nih.govwikipedia.org |

| ALK4/5/7 | Type I Receptor | Activated by Type II receptor; phosphorylates R-Smads | Kinase activity is inhibited | stemcell.comrndsystems.comglpbio.com |

| Smad2/3 | R-Smad | Transduces signal from receptor to nucleus | Phosphorylation is blocked | nih.govrndsystems.comnih.gov |

| Smad4 | Co-Smad | Forms complex with phosphorylated R-Smads for nuclear translocation | Nuclear translocation with Smad2/3 is prevented | nih.govnih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-(6-methylpyridin-2-yl)-N-phenyl-4-quinolin-4-ylpyrazole-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N5S.Na/c1-17-8-7-13-23(27-17)24-21(19-14-15-26-22-12-6-5-11-20(19)22)16-30(29-24)25(31)28-18-9-3-2-4-10-18;/h2-16H,1H3,(H,28,31);/q;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDFBXIADXHNKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NN(C=C2C3=CC=NC4=CC=CC=C34)C(=S)NC5=CC=CC=C5.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N5NaS+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of a 83 01 Sodium Salt Action

Specificity and Potency Against TGF-β Type I Receptors

A 83-01 exhibits a high degree of specificity for a subset of ALK receptors, primarily targeting those involved in TGF-β, activin, and nodal signaling. nih.govstemcell.comcellsignal.com Its inhibitory activity has been quantified through various in vitro kinase assays and cell-based reporter assays, revealing its potency against ALK5, ALK4, and ALK7. tocris.comrndsystems.comselleckchem.com

Inhibition of ALK5 Kinase Activity

A 83-01 is a potent inhibitor of the TGF-β type I receptor, ALK5. stemcell.comtocris.comrndsystems.com Studies have consistently demonstrated its ability to block the kinase activity of ALK5, thereby preventing the initiation of the canonical TGF-β signaling cascade. sigmaaldrich.com The half-maximal inhibitory concentration (IC50) for A 83-01 against ALK5 has been reported to be approximately 12 nM. apexbt.comstemcell.comcellsignal.comselleckchem.comspandidos-publications.comabcam.comselleckchem.comstemcell.commedchemexpress.com This potent inhibition of ALK5 makes A 83-01 a more effective inhibitor than other compounds like SB-431542. nih.govnih.gov

Inhibition of ALK4 (Type IB Activin Receptor) Activity

In addition to its effects on ALK5, A 83-01 also effectively inhibits the type IB activin receptor, ALK4. nih.govsigmaaldrich.comstemcell.comcellsignal.comtocris.comrndsystems.comselleckchem.comspandidos-publications.comabcam.comselleckchem.comstemcell.commedchemexpress.comnih.govaxonmedchem.comtcichemicals.comnih.govfujifilm.com The kinase domain of ALK4 is structurally similar to that of ALK5, which contributes to the inhibitory action of A 83-01 on this receptor. nih.govnih.gov The reported IC50 value for the inhibition of ALK4 by A 83-01 is 45 nM. nih.govstemcell.comcellsignal.comtocris.comrndsystems.comselleckchem.comspandidos-publications.comabcam.comselleckchem.comstemcell.commedchemexpress.comnih.gov This inhibition of ALK4 disrupts activin-mediated signaling pathways. nih.gov

Inhibition of ALK7 (Type I NODAL Receptor) Activity

A 83-01 demonstrates the most potent inhibitory activity against the type I nodal receptor, ALK7. nih.govsigmaaldrich.comstemcell.comcellsignal.comtocris.comrndsystems.comselleckchem.comspandidos-publications.comabcam.comselleckchem.comstemcell.commedchemexpress.comnih.govaxonmedchem.comtcichemicals.comnih.govfujifilm.com The IC50 value for A 83-01 against ALK7 is approximately 7.5 nM. nih.govstemcell.comcellsignal.comtocris.comrndsystems.comselleckchem.comspandidos-publications.comabcam.comselleckchem.comstemcell.commedchemexpress.comnih.gov This potent inhibition effectively blocks signaling pathways mediated by the developmental morphogen nodal. nih.gov

Inhibitory Potency of A 83-01 Against ALK Receptors

| Receptor | Alias | Pathway | IC50 (nM) |

|---|---|---|---|

| ALK5 | TGF-β Type I Receptor | TGF-β | 12 |

| ALK4 | Type IB Activin Receptor | Activin | 45 |

| ALK7 | Type I NODAL Receptor | Nodal | 7.5 |

Differential Effects on Other ALK Receptors (e.g., ALK-1, -2, -3, -6)

A key feature of A 83-01 is its selectivity for the ALK4/5/7 subgroup of receptors. nih.govsigmaaldrich.comstemcell.comcellsignal.comtocris.comrndsystems.comselleckchem.comabcam.comselleckchem.comaxonmedchem.com In contrast to its potent inhibition of these receptors, A 83-01 has been shown to have little to no effect on other members of the ALK family, including ALK1, ALK2, ALK3, and ALK6. tocris.comrndsystems.comspandidos-publications.comnih.gov This selectivity is crucial as these other ALK receptors are involved in distinct signaling pathways, such as the bone morphogenetic protein (BMP) pathway. nih.govnih.gov The weak inhibition of these receptors ensures that A 83-01 specifically targets the TGF-β, activin, and nodal signaling axes without significantly perturbing BMP signaling. nih.gov

Downstream Signaling Pathway Modulation

The primary consequence of A 83-01's inhibition of ALK4, ALK5, and ALK7 is the disruption of the canonical Smad signaling pathway. nih.gov This pathway is a central mediator of TGF-β superfamily signaling, and its modulation by A 83-01 underlies the compound's diverse cellular effects.

Inhibition of Smad2/3 Phosphorylation

Upon activation by TGF-β, activin, or nodal, the type I receptors (ALK4, ALK5, and ALK7) phosphorylate the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. nih.gov A 83-01, by inhibiting the kinase activity of these receptors, directly prevents the phosphorylation of Smad2 and Smad3. nih.govsigmaaldrich.comstemcell.comcellsignal.comrndsystems.comselleckchem.comspandidos-publications.comabcam.comselleckchem.commedchemexpress.comnih.govaxonmedchem.comnih.govfujifilm.com This inhibition of Smad2/3 phosphorylation has been demonstrated in various cell types and is a key indicator of A 83-01's on-target activity. nih.govcellsignal.com For instance, treatment of HaCaT cells with 1 µM of A 83-01 completely inhibits TGF-β-induced Smad2 phosphorylation. nih.gov By preventing the activation of Smad2 and Smad3, A 83-01 effectively blocks the downstream signaling cascade that would otherwise lead to changes in gene expression and cellular phenotype. nih.govnih.gov

Summary of A 83-01's Molecular and Cellular Actions

| Target Receptor | Downstream Effect | Cellular Consequence |

|---|---|---|

| ALK5 (TGF-β Type I Receptor) | Inhibition of Smad2/3 phosphorylation | Blockade of TGF-β signaling |

| ALK4 (Type IB Activin Receptor) | Inhibition of Smad2/3 phosphorylation | Blockade of Activin signaling |

| ALK7 (Type I NODAL Receptor) | Inhibition of Smad2/3 phosphorylation | Blockade of Nodal signaling |

Disruption of Canonical TGF-β Signaling Pathways

A 83-01 is a potent, small-molecule inhibitor that selectively targets the kinase activity of type I receptors within the Transforming Growth Factor-β (TGF-β) superfamily. nih.govnih.govstemcell.com Its primary mechanism of action involves the direct inhibition of Activin Receptor-Like Kinase 5 (ALK5), also known as the TGF-β type I receptor (TGF-βRI). nih.govcellsignal.comaxonmedchem.com Additionally, A 83-01 effectively inhibits other structurally related type I receptors, namely ALK4 (activin type IB receptor) and ALK7 (nodal type I receptor). stemcell.comcellsignal.comtocris.com

The binding of TGF-β ligands to their type II receptors induces the recruitment and phosphorylation of type I receptors like ALK5. nih.gov This activation is a critical initiating step for the canonical signaling pathway. A 83-01 functions by blocking the kinase domain of these type I receptors, thereby preventing the subsequent phosphorylation of the primary downstream effectors, Smad2 and Smad3. nih.govcellsignal.comtocris.comresearchgate.net The inhibition of Smad2/3 phosphorylation is a key event, as it halts the formation of the Smad2/3-Smad4 complex, which is necessary for translocation into the nucleus and the regulation of target gene transcription. nih.govnih.gov

In vitro studies have demonstrated the efficacy of A 83-01 in blocking TGF-β-induced signaling. For instance, in HaCaT cells, A 83-01 completely inhibited the TGF-β-induced phosphorylation of Smad2 at a concentration of 1 µM. nih.gov Similarly, treatment of rat dermal fibroblasts with A 83-01 inhibited TGF-β1-induced Smad2 phosphorylation in a dose-dependent manner. tandfonline.comresearchgate.net This disruption of the Smad signaling cascade effectively abrogates the cellular responses typically triggered by TGF-β. nih.govstemcell.comspandidos-publications.com

The inhibitory potency of A 83-01 has been quantified in various assays. It demonstrates high affinity for its target kinases, with reported IC50 values highlighting its selectivity. cellsignal.comspandidos-publications.commedchemexpress.com

| Target Kinase | Receptor Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| ALK5 (TGF-βRI) | TGF-β Type I Receptor | 12 | cellsignal.comtocris.commedchemexpress.com |

| ALK4 | Activin Type IB Receptor | 45 | cellsignal.comtocris.commedchemexpress.com |

| ALK7 | Nodal Type I Receptor | 7.5 | cellsignal.comtocris.commedchemexpress.com |

Limited Impact on Mitogen-Activated Protein Kinase (MAPK) Activity

A key feature of A 83-01 is its high specificity for the ALK4/5/7 receptors, with minimal crossover effects on other major signaling pathways. nih.govnih.gov Research indicates that A 83-01 has little to no inhibitory effect on the activity of Mitogen-Activated Protein Kinase (MAPK) pathways at concentrations where it potently blocks TGF-β signaling. nih.govrndsystems.com

Specifically, studies have shown that A 83-01 does not significantly inhibit the activation of extracellular signal-regulated kinases (ERK1 and ERK2). nih.govnih.gov For example, in HaCaT cells stimulated with fetal bovine serum, A 83-01 did not prevent the phosphorylation and activation of ERK1/2. nih.gov

Furthermore, its effect on the p38 MAPK pathway is negligible at effective concentrations. nih.govnih.gov While one study noted weak effects on osmotic shock-induced p38 MAPK activity, this only occurred at high concentrations of A 83-01. nih.gov At lower concentrations, where it strongly inhibits Smad2 phosphorylation, p38 MAPK activity remained unaffected. nih.gov This selectivity distinguishes it from some other ALK5 inhibitors and underscores its targeted mechanism of action against the canonical TGF-β/Smad pathway. nih.gov The compound also shows weak to no inhibition of bone morphogenetic protein (BMP) type I receptors such as ALK1, ALK2, ALK3, and ALK6. tocris.comspandidos-publications.comrndsystems.commedchemexpress.com

Effects on Key Cellular Processes In Vitro

Counteracting TGF-β-Induced Growth Inhibition

One of the well-established roles of TGF-β is its ability to inhibit the proliferation of various cell types, including epithelial, endothelial, and hematopoietic cells. nih.gov A 83-01 has been shown to effectively counteract this cytostatic effect. nih.govnih.govmedchemexpress.com By blocking the ALK5 signaling pathway, A 83-01 prevents the TGF-β-mediated signals that lead to cell cycle arrest. nih.govcellsignal.com

In studies using mink lung epithelial (Mv1Lu) cells, which are highly sensitive to TGF-β-induced growth inhibition, A 83-01 demonstrated a potent ability to rescue cell proliferation. nih.gov Pre-treatment of Mv1Lu cells with A 83-01 prevented the growth-inhibitory effects of TGF-β in a concentration-dependent manner. nih.govselleckchem.com The effect was completely inhibited at a concentration of 3 µM, with significant prevention observed at concentrations as low as 0.3 µM. nih.govmedchemexpress.com This demonstrates that A 83-01 can effectively restore normal cell growth in the presence of inhibitory TGF-β signals. nih.gov However, in some cancer cell lines like HM-1, A 83-01 was not observed to alter cell proliferation. medchemexpress.comscispace.com

Inhibition of Epithelial-to-Mesenchymal Transition (EMT)

Epithelial-to-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype. This process is critically involved in tumor progression and metastasis and is a well-known consequence of TGF-β signaling. nih.govnih.gov A 83-01 is a potent inhibitor of TGF-β-induced EMT. nih.govnih.govtocris.comspandidos-publications.comrndsystems.com

By blocking the ALK5/Smad pathway, A 83-01 prevents the downstream transcriptional changes that drive EMT. nih.govstemcell.com Treatment with A 83-01 has been shown to prevent the loss of epithelial markers, such as E-cadherin, and inhibit the acquisition of mesenchymal markers, including vimentin. medchemexpress.com For instance, in HER2-overexpressing breast cancer cells, A 83-01 effectively prevented the TGF-β-induced upregulation of the transcription factor Twist and the signaling protein Wnt3, both of which are crucial for EMT. cellsignal.comnih.gov This inhibition of EMT-related markers helps maintain the epithelial phenotype of cells even in the presence of TGF-β. nih.govmedchemexpress.com

| Marker | Typical Change with TGF-β | Effect of A 83-01 Treatment | Reference |

|---|---|---|---|

| E-cadherin | Downregulation | Expression Maintained | medchemexpress.com |

| Vimentin | Upregulation | Expression Inhibited | medchemexpress.com |

| Twist | Upregulation | Upregulation Prevented | nih.gov |

| α-SMA | Upregulation | Expression Reduced | tandfonline.com |

Modulation of Cell Motility, Adhesion, and Invasion

Consistent with its ability to inhibit EMT, A 83-01 also modulates cellular behaviors associated with metastasis, such as motility, adhesion, and invasion. medchemexpress.com TGF-β is known to promote these characteristics in advanced cancer cells. nih.govscispace.com

In vitro experiments using the mouse ovarian cancer cell line HM-1 demonstrated that TGF-β1 treatment increased cell motility, adhesion, and invasion. scispace.com The addition of A 83-01 at a concentration of 1 µM effectively decreased these TGF-β1-induced behaviors. medchemexpress.commedchemexpress.comscispace.com Similar results were observed in the human ovarian cancer cell line SK-OV-3. scispace.com The inhibition of these processes is a direct consequence of blocking the TGF-β signaling pathway, which controls the expression of genes involved in cell movement and extracellular matrix remodeling, such as matrix metalloproteinases. medchemexpress.comnih.gov

Applications in Stem Cell Research and Regenerative Medicine

Pluripotency Induction and Maintenance

A 83-01 has demonstrated remarkable utility in the induction and maintenance of pluripotency in stem cells. Its primary mechanism of action involves the inhibition of the TGF-β pathway, which is known to promote differentiation. By blocking this pathway, A 83-01 helps to create a cellular environment that is conducive to the establishment and preservation of a pluripotent state.

Reprogramming of Somatic Cells into Induced Pluripotent Stem Cells (iPSCs)

The generation of induced pluripotent stem cells (iPSCs) from somatic cells is a cornerstone of regenerative medicine. A 83-01 has been shown to significantly enhance the efficiency of this reprogramming process. When used in combination with other small molecules, it helps to overcome the barriers that prevent somatic cells from reverting to a pluripotent state. mdpi.complos.org

For instance, studies have shown that the inclusion of A 83-01 in reprogramming cocktails can lead to a substantial increase in the yield of iPSC colonies. plos.orgnih.gov This is often achieved by suppressing the epithelial-to-mesenchymal transition (EMT), a process that can hinder reprogramming. captivatebio.com The inhibition of TGF-β signaling by A 83-01 facilitates the necessary mesenchymal-to-epithelial transition (MET) that is a critical early step in the reprogramming of fibroblasts.

| Cell Type | Reprogramming Factors | Role of A 83-01 | Observed Effect |

|---|---|---|---|

| Human Keratinocytes | OCT4, SOX2, KLF4, c-MYC (OSKM) | Used in combination with PD0325901 | Significant improvement in iPSC generation nih.gov |

| Human Keratinocytes | OCT4, KLF4, SOX2 (OKS) | Used in combination with PD0325901 | Enhanced reprogramming efficiency nih.gov |

| Mouse Embryonic Fibroblasts (MEFs) | OCT4 | Used in combination with AMI-5 | Enabled reprogramming with a single factor oup.com |

Facilitation of Epiblast Stem Cell Conversion to Naïve Pluripotent State

Pluripotent stem cells can exist in two distinct states: the "naïve" state, which resembles the pre-implantation epiblast, and the "primed" state, which is more akin to the post-implantation epiblast. The naïve state is often considered more desirable for certain applications due to its broader differentiation potential. A 83-01 has been identified as a key factor in facilitating the conversion of primed epiblast stem cells (EpiSCs) to a naïve-like state. captivatebio.comstemcell.com

By inhibiting the TGF-β/Activin/Nodal signaling pathway, A 83-01 helps to dismantle the molecular framework that maintains the primed state, allowing the cells to revert to a more developmentally primitive, naïve-like phenotype. stemcell.com This conversion is often characterized by changes in colony morphology, gene expression, and the reactivation of key pluripotency-associated genes.

Promotion of Homogeneity and Long-Term In Vitro Self-Renewal of Human iPSCs

Maintaining the homogeneity and long-term self-renewal of human iPSCs in culture can be challenging, as they have a tendency to spontaneously differentiate. A 83-01 has been shown to be beneficial in this regard by helping to create a more stable and uniform culture environment. tocris.comspandidos-publications.comhellobio.comamsbio.com

By suppressing differentiation-inducing signals from the TGF-β pathway, A 83-01 helps to maintain the cells in an undifferentiated state, thereby promoting the long-term propagation of a homogenous population of pluripotent cells. spandidos-publications.com This is crucial for generating the large numbers of high-quality iPSCs needed for research and clinical applications.

Enhancement of Clonal Expansion Efficiency in Rat iPSCs

The derivation and expansion of iPSCs from certain species, such as rats, has historically been more challenging than from mice or humans. A 83-01 has been instrumental in overcoming these challenges by significantly enhancing the clonal expansion efficiency of rat iPSCs (riPSCs). tocris.comspandidos-publications.comrndsystems.com

In the presence of A 83-01, riPSCs exhibit improved survival and proliferation following single-cell dissociation, a process that is often detrimental to their viability. spandidos-publications.com This enhanced clonal expansion is critical for establishing stable riPSC lines and for performing genetic manipulations that require the selection and expansion of single-cell clones.

Combination with Other Reprogramming Factors (e.g., OCT4-mediated reprogramming)

A 83-01 is rarely used in isolation and is most effective when combined with other reprogramming factors and small molecules. oup.com A notable example is its use in facilitating reprogramming with a reduced number of transcription factors, such as in OCT4-mediated reprogramming. nih.govoup.comca.gov

By creating a cellular environment that is more permissive to reprogramming, A 83-01 allows for the generation of iPSCs with a minimal set of exogenous factors. nih.govoup.com For example, in combination with a MEK inhibitor (PD0325901) and other compounds, A 83-01 has enabled the reprogramming of human somatic cells using only OCT4. nih.govahajournals.org

| Reprogramming Cocktail Component | Function | Combined Effect with A 83-01 |

|---|---|---|

| OCT4 | Core pluripotency transcription factor | Enables reprogramming with a single transcription factor nih.govoup.com |

| PD0325901 (MEK inhibitor) | Inhibits the MAPK/ERK pathway | Significantly enhances reprogramming efficiency nih.gov |

| CHIR99021 (GSK3β inhibitor) | Activates the Wnt signaling pathway | Improves the quality and efficiency of iPSC generation plos.org |

| Sodium Butyrate (HDAC inhibitor) | Modifies chromatin structure | Enhances reprogramming efficiency nih.gov |

Directed Differentiation Studies

In addition to its role in pluripotency, A 83-01 is also a valuable tool in directed differentiation protocols. By selectively inhibiting the TGF-β pathway, it can be used to guide the differentiation of pluripotent stem cells towards specific lineages by preventing the formation of unwanted cell types. stemcell.comstemcell.com

The TGF-β superfamily of ligands plays a crucial role in the specification of mesoderm and endoderm lineages during embryonic development. stemcell.com By blocking this signaling, A 83-01 effectively inhibits the formation of these germ layers, thereby promoting the differentiation of pluripotent stem cells towards the ectodermal lineage, which gives rise to neural tissues. stemcell.com This "default" pathway to neural differentiation is a key principle that is exploited in many neural induction protocols.

Furthermore, the inhibition of TGF-β signaling at specific stages of differentiation can also be used to promote the formation of other cell types, such as cardiomyocytes, by preventing their transdifferentiation into other lineages. hellobio.com The precise timing and context of A 83-01 application are therefore critical in determining the final cell fate.

Inhibition of Mesoderm and Endoderm Specification

A 83-01 is a potent inhibitor of TGF-β type I receptor ALK5 kinase, as well as the type I activin/nodal receptors ALK4 and ALK7. stemcell.comrndsystems.com By blocking these receptors, A 83-01 prevents the phosphorylation of Smad2, a key downstream effector in the TGF-β signaling cascade. stemcell.comrndsystems.com This inhibition of Smad signaling effectively disrupts the pathways that guide pluripotent stem cells toward mesodermal and endodermal lineages. stemcell.com This targeted inhibition is crucial for researchers aiming to maintain stem cells in a pluripotent state or to direct their differentiation towards the ectodermal lineage.

Promotion of Neural Differentiation of Human Pluripotent Stem Cells (hPSCs)

The inhibition of TGF-β signaling by A 83-01 is a key component in protocols for the efficient neural conversion of human pluripotent stem cells (hPSCs). rndsystems.com When used in combination with other small molecules that inhibit opposing signaling pathways, A 83-01 helps to create a pro-neural environment. This directed differentiation approach can efficiently generate a high yield of neural stem cells (NSCs). Research has demonstrated that neural induction protocols incorporating A 83-01 can produce cultures containing over 90% PAX6-positive NSCs, indicating a highly efficient conversion to the neural lineage.

Table 1: Efficiency of Neural Induction with A 83-01

| Cell Type | Treatment Condition | Outcome | Reference |

| hPSCs | Neural induction media with small molecule inhibitors including A 83-01 | >90% PAX6+ neural stem cells | nih.gov |

Restoration of Retinal Pigment Epithelium (RPE) Differentiation

Retinal pigment epithelium (RPE) cells can undergo an epithelial-to-mesenchymal transition (EMT), a process implicated in the pathology of diseases like age-related macular degeneration. A 83-01 has been shown to reverse this process and restore the differentiated phenotype of RPE cells. nih.gov By inhibiting the TGF-β pathway, A 83-01 promotes the expression of genes characteristic of differentiated RPE and suppresses genes associated with the wound response and mesenchymal state. nih.gov This effect has been demonstrated through the upregulation of RPE marker genes and the downregulation of genes involved in the mesenchymal phenotype. nih.gov

Table 2: Effect of A 83-01 on RPE Gene Expression

| Gene Category | Gene | Effect of A 83-01 Treatment |

| RPE Differentiation Markers | OTX2, RAX, LIN7A, LPL | Upregulated |

| Wound Response Markers | COL1A1, COL1A2, GDF6, ITGA11 | Downregulated |

This table is a summary of findings from a study by Radeke et al. (2015), which demonstrated the restoration of RPE phenotype through TGF-β pathway inhibition. nih.gov

Inhibition of Differentiation in Rat Induced Pluripotent Stem Cells

A 83-01 plays a crucial role in the derivation and maintenance of rat induced pluripotent stem cells (riPSCs). rndsystems.com Its inclusion in culture media helps to stabilize the pluripotent state by inhibiting spontaneous differentiation. dntb.gov.ua This leads to an increased clonal expansion efficiency and the ability to maintain homogenous, undifferentiated colonies of riPSCs over long-term culture. rndsystems.com Studies have shown a significant improvement in the survival rate of riPSC clones when A 83-01 is included in the derivation medium.

Table 3: Efficiency of Rat iPSC Derivation with A 83-01

| Reprogramming Medium | Reprogramming Efficiency | Survival Rate after 2 Passages |

| DMEM + SR + 2i + LIF + A-83-01 | 8.9 ± 1.3 × 10⁻⁴ | 25.0 ± 12.5% |

| N2B27 + 2i + LIF | 5.4 ± 0.9 × 10⁻⁴ | 70.8 ± 6.3% |

This table is adapted from a study by Blazquez et al. (2011) comparing different culture conditions for the derivation of rat iPSCs. nih.gov

Stem Cell Expansion and Functionality

Beyond directing differentiation, A 83-01 is also instrumental in the expansion of stem and progenitor cell populations while preserving their fundamental properties.

Enhancement of Murine Hematopoietic Stem and Progenitor Cell (HSPC) Expansion

The ex vivo expansion of hematopoietic stem and progenitor cells (HSPCs) is a critical goal for various therapeutic applications. A 83-01 has been identified as a key factor in promoting the significant expansion of murine HSPCs. nih.gov When used in combination with other small molecules and cytokines, A 83-01 contributes to a substantial increase in the number of hematopoietic progenitors. Research has demonstrated that culture conditions supplemented with A 83-01 can lead to a remarkable expansion of specific HSPC populations.

Table 4: Expansion of Murine HSPCs with A 83-01

| Cell Population | Fold Expansion |

| LSK cells | ~3800-fold |

| lin-cKit+ cells | ~20,000-fold |

| Total cells | >200,000-fold |

This data is from a study by Fleischauer et al. (2023) on the enhancement of murine HSPC expansion. nih.gov

Attenuation of HSPC Differentiation and Preservation of Stemness

A primary challenge in the ex vivo expansion of HSPCs is the prevention of their spontaneous differentiation, which leads to a loss of long-term repopulating potential. A 83-01 addresses this by attenuating differentiation signals. nih.gov By inhibiting the TGF-β pathway, it helps to maintain the cells in a more primitive, undifferentiated state. nih.gov This is evidenced by the inhibition of myeloid and mast cell differentiation and the sustained presence of a higher percentage of lineage-negative (lin-) cells in culture. nih.gov This preservation of "stemness" is crucial for the therapeutic efficacy of expanded HSPCs.

Table 5: Effect of A 83-01 on Murine HSPC Differentiation

| Culture Condition | Percentage of lin- cells (Day 14) | Myeloid (CD11b/GR1+) Cells (Day 7) | Mast Cell (FcεR1α+) Cells (Day 14) |

| S3F11 Medium | Low | 55.5% | 13.8% |

| S3F11 + APU (including A 83-01) | Maintained High | Restrained | Attenuated |

This table summarizes the findings from Fleischauer et al. (2023) on the inhibitory influence of A 83-01 on HSPC differentiation. nih.gov

: Cardiomyocyte and Cardiac Progenitor Cell Research

The small molecule A 83-01, a potent inhibitor of the transforming growth factor-beta (TGF-β) type I receptor superfamily (including ALK4, ALK5, and ALK7), has emerged as a critical tool in cardiac regenerative medicine. rndsystems.comselleckchem.comstemcell.comaxonmedchem.com Its primary mechanism involves blocking the phosphorylation of Smad2, which interferes with TGF-β-induced signaling pathways that regulate cell proliferation, differentiation, and fibrosis. rndsystems.comnih.gov This inhibitory action has been harnessed to develop novel strategies for generating and regenerating heart muscle cells.

Conversion of Human Fibroblasts into Functional Cardiomyocytes

A 83-01 is a key component in chemical cocktails designed to directly reprogram human fibroblasts into functional cardiomyocytes, a process known as transdifferentiation. rndsystems.comtocris.commdpi.com Research has shown that inhibiting pro-fibrotic signaling, such as the TGF-β pathway, is crucial for overcoming the barriers that prevent fibroblasts from converting into cardiac cells. google.comnih.gov

In one prominent study, a nine-compound cocktail (9C), which included A 83-01, was used to successfully convert human fibroblasts into cardiomyocyte-like cells. tocris.com These reprogrammed cells, when transplanted into an infarcted mouse heart, demonstrated the ability to convert into functional heart muscle cells. tocris.com The inhibition of TGF-β signaling by A 83-01 helps to suppress the fibrotic nature of the fibroblasts, making them more receptive to cardiogenic signals. google.comnih.gov This approach of using a chemical cocktail containing A 83-01 offers a promising strategy for generating patient-specific cardiomyocytes for disease modeling and potential therapeutic applications. mdpi.com

| Component | Role in Cardiomyocyte Conversion | Reference |

|---|---|---|

| A 83-01 | Inhibits TGF-β/SMAD pro-fibrotic signaling, a major barrier to cardiac reprogramming. | google.comnih.gov |

| CHIR 99021 | Part of a 7-compound (7C) and 9-compound (9C) cocktail that efficiently instigates cardiac reprogramming from fibroblasts. | tocris.commdpi.com |

| AS8351 | ||

| BIX 01294 | ||

| SC1 | ||

| Y-27632 | ||

| OAC2 |

Improvement of Nkx2.5 Cardiomyoblast-Mediated Regeneration

The mechanism involves the direct action of A 83-01 on these postnatal Nkx2.5+ cells, stimulating their proliferation while also enhancing their subsequent differentiation into mature, striated cardiomyocytes. researchgate.netnih.gov By pharmacologically inhibiting the TGF-β receptor, A 83-01 fosters an environment conducive to regeneration, suggesting that direct modulation of resident cardiomyoblasts is a viable strategy for therapeutic cardiac repair. nih.govresearchgate.net

| Experimental Model | Effect of A 83-01 Treatment | Outcome | Reference |

|---|---|---|---|

| Post-MI Nkx2.5-GFP Reporter Mice | Significantly increased the number of Nkx2.5+ cardiomyoblasts. | Increased formation of new cardiomyocytes and improved cardiac contractility. | nih.govnih.gov |

| Post-MI Mice | Resulted in a nine-fold increase in Nkx2.5+ cells compared to controls. | Improved ventricular elastance and stroke work. | selleckchem.comresearchgate.net |

| In vitro co-culture | Enhanced cardiomyogenic differentiation of postnatal Nkx2.5+ cardiomyoblasts. | Increased formation of striated cardiomyocytes. | nih.gov |

Stimulation of Autocrine/Paracrine Survivin and Inhibition of Wnt in Cardiac Progenitors

The cardioprotective effects of A 83-01 are mediated through a dual mechanism involving the stimulation of Survivin and the inhibition of the Wnt signaling pathway in cardiac progenitor cells (CPCs). nih.gov A 83-01 treatment was found to reverse the downregulation of Birc5, the gene encoding Survivin, in post-injury mouse hearts. nih.gov Survivin itself can directly promote the proliferation of Nkx2.5+ cells and enhance the viability of cultured cardiomyocytes. nih.gov By increasing Birc5 expression, A 83-01 stimulates an autocrine/paracrine loop that expands the CPC population. nih.gov

Simultaneously, A 83-01 counteracts the negative effects of the Wnt signaling pathway, which is often upregulated after cardiac injury and can lead to a decrease in CPCs. nih.gov The compound achieves this by inhibiting the expression of Fzd6 (Frizzled 6), a Wnt receptor, and Wnt1-induced signaling protein 1. nih.gov This inhibition of Wnt signaling, coupled with the stimulation of Survivin, creates a pro-regenerative environment that protects the heart and improves cardiac function. nih.gov

Induction of Proliferation via MEK/ERK-Dependent Pathway in Cardiac Progenitors

The proliferative effect of A 83-01 on cardiac progenitor cells, including Nkx2.5+, sca1+, and Nkx2.5+/sca1+ populations, is primarily driven through the MEK/ERK signaling pathway. nih.gov Research has shown that A 83-01 induces the proliferation of these CPC subpopulations by increasing the expression of Birc5 (Survivin) in a MEK/ERK-dependent manner. nih.govdntb.gov.ua

The MEK/ERK pathway is a critical signaling cascade that regulates cell growth and survival. By activating this pathway, A 83-01 directly stimulates the machinery responsible for cell division within cardiac progenitors. nih.gov This finding elucidates the specific intracellular mechanism through which TGF-β receptor inhibition by A 83-01 translates into the expansion of the CPC pool, a critical step for subsequent cardiac repair and regeneration. nih.gov

Applications in Organoid Systems Development and Disease Modeling

General Utility in Organoid Culture

The primary function of A 83-01 in organoid culture is to create a more controlled in vitro environment that favors the growth and maintenance of stem cell populations. caltagmedsystems.co.uk The TGF-β pathway naturally orchestrates a complex array of cellular processes, including proliferation, differentiation, and apoptosis. alc-0315.com In the context of organoid development, uncontrolled TGF-β signaling can lead to diminished expansion or unwanted differentiation into mesenchymal lineages. alc-0315.com

By selectively inhibiting the ALK4, ALK5, and ALK7 receptors, A 83-01 enables researchers to finely tune the balance between stemness and differentiation. alc-0315.comyeasenbio.com This controlled inhibition is crucial for several reasons: it enhances stem cell self-renewal, allowing for the large-scale expansion of organoids for applications like biobanking and high-throughput screening; it helps maintain the homogeneity of induced pluripotent stem cells (iPSCs); and it promotes the long-term viability and growth of established organoid cultures. rndsystems.comhellobio.comalc-0315.com This precise modulation of a key signaling pathway makes A 83-01 a fundamental component of many organoid culture media. researchgate.netnih.gov

Table 1: Summary of A 83-01's Role in Organoid Culture

| Feature | Description |

|---|---|

| Target Receptors | TGF-β type I receptors: ALK5 (TGF-βRI), ALK4 (Activin receptor type-1B), and ALK7 (Nodal receptor type-1). targetmol.comrndsystems.comstemcell.com |

| Mechanism of Action | Blocks the phosphorylation of Smad2/3, inhibiting the canonical TGF-β signaling cascade. hellobio.comresearchgate.netstemcell.com |

| Primary Effect | Prevents TGF-β-induced Epithelial-to-Mesenchymal Transition (EMT). rndsystems.comhellobio.comsigmaaldrich.com |

| Key Benefits | Maintains stem cell self-renewal and pluripotency. caltagmedsystems.co.ukyeasenbio.comambeed.com |

| Promotes long-term growth and expansion of organoid cultures. hellobio.com | |

| Enables large-scale generation of organoids with high cellular diversity. alc-0315.com |

Specific Organoid Models

The broad utility of A 83-01 is demonstrated by its application across a diverse array of organoid models derived from various tissues and stem cell sources.

In the field of gastrointestinal research, A 83-01 is a standard component in culture media for organoids derived from the stomach, small intestine, and colon. caltagmedsystems.co.ukambeed.comnih.gov For human gastric organoids, specifically those derived from the corpus region of the stomach, the inhibition of TGF-β signaling by A 83-01 is essential for successful long-term cultivation. nih.gov Similarly, it is a key ingredient for the indefinite expansion of human intestinal organoids, where it works in concert with other signaling modulators to maintain the crucial stem cell niche in vitro. mdpi.com In human colon organoid cultures, A 83-01 is used to suppress differentiation and support the growth of epithelial structures from isolated colon crypts. rndsystems.comrupress.org Its role is to help maintain the undifferentiated state of intestinal stem cells, thereby supporting robust, long-term 3D cultures. ambeed.com

A 83-01 is instrumental in the development of organoid models for the liver and pancreas. caltagmedsystems.co.ukyeasenbio.com5-hme-ctp.com It is a component of the culture medium used to grow organoids from both healthy and cancerous pancreatic ductal cells. rndsystems.comnih.govcshl.edu Research has shown its use in protocols to establish patient-derived pancreatic cancer organoids for disease modeling and drug screening. nih.gov In hepatic organoid research, A 83-01 is part of a small-molecule cocktail used to chemically induce mature hepatocytes to revert to a more progenitor-like state, which can then form hepatobiliary organoids containing both hepatocytes and bile duct structures. nih.gov It is also incorporated into protocols for the directed differentiation of human iPSCs into hepatic lineages. nih.gov

The application of A 83-01 extends to the culture of prostate and mammary organoids. caltagmedsystems.co.ukyeasenbio.comstemcell.com Seminal studies on human prostate organoids utilized A 83-01 to facilitate the identification and culture of multipotent luminal progenitor cells. rndsystems.comtocris.com In mammary organoid systems, A 83-01 is included in a combination of inhibitors that are necessary to support the growth and propagation of these 3D structures from primary tissue. researchgate.net

A 83-01 plays a critical role in protocols designed to generate inner ear organoids from mouse embryonic stem cells. rndsystems.comnih.gov The development of these complex structures, which contain sensory hair cells and neurons, requires a precisely timed series of treatments with various small molecules to guide the differentiation process. nih.govgoogle.com A 83-01 is used in the initial stages to inhibit TGF-β signaling, which is a key step in specifying the cells toward a pre-otic fate. google.com

In the realm of neuroscience, A 83-01 is used to generate cerebral organoids from human pluripotent stem cells (hPSCs). rndsystems.commiltenyibiotec.comnih.gov During the initial and critical neural induction phase, hPSCs are treated with a cocktail of small molecules, including A 83-01. nih.gov Its purpose is to inhibit the TGF-β signaling pathway, thereby counteracting non-neural differentiation cues and promoting a more guided and efficient conversion of pluripotent cells into neural ectoderm, the foundational tissue for brain development. nih.gov

Table 2: Application of A 83-01 in Specific Organoid Models

| Organoid Model | Cell Source | Role of A 83-01 |

|---|---|---|

| Gastrointestinal | Human Adult Stem Cells (Gastric, Intestinal, Colonic) | Essential for long-term growth of corpus organoids; maintains undifferentiated stem cells. ambeed.comnih.govrupress.org |

| Hepatic | Human Mature Hepatocytes, iPSCs | Used in a cocktail to induce progenitor states; component in differentiation media. nih.gov |

| Pancreatic | Human and Mouse Ductal Cells (Normal and Cancerous) | Component of culture medium for expansion of ductal organoids. rndsystems.comnih.gov |

| Prostatic | Human Prostate Tissue | Facilitates culture of multipotent luminal progenitor cells. rndsystems.comtocris.com |

| Mammary | Mouse Mammary Tissue | Part of an inhibitor cocktail required for organoid growth. researchgate.net |

| Inner Ear | Mouse Embryonic Stem Cells | Used during early stages to guide differentiation toward an otic lineage by inhibiting TGF-β. nih.govgoogle.com |

| Cerebral | Human Pluripotent Stem Cells | Component of the neural induction cocktail to suppress non-neural differentiation. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| A 83-01 |

| SB202190 |

| Smad2 |

Disease Modeling within Organoid Systems

Organoid technology provides a powerful platform for modeling complex human diseases like Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis. Human intestinal organoids, derived from induced pluripotent stem cells (HiOs), can effectively mimic the pathophysiology of IBD, particularly the characteristic features of mucosal damage and intestinal fibrosis.

In the development of these IBD models, A 83-01 is utilized during the differentiation of iPSCs into intestinal organoids. Specifically, it is added to the culture medium during the hindgut specification and expansion phase to ensure the proper formation of the organoids before they are subjected to inflammatory stimuli.

To model the epithelial damage seen in IBD, mature organoids are treated with the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). Research has shown that treating HiOs with TNF-α leads to the collapse of the organoid's epithelial structure and a significant decrease in the mRNA expression of the intestinal epithelial cell marker Villin1 and the goblet cell marker Mucin 2 (MUC2). Concurrently, TNF-α treatment significantly increases the expression of inflammatory markers, including TNF-α itself, Interleukin-1 beta (IL-1β), and the intestinal stem cell marker OLFM4, which is known to be highly expressed in IBD patients.

To model the fibrosis associated with chronic inflammation in IBD, organoids are treated with Transforming Growth Factor-beta (TGF-β). This treatment induces the expression of mesenchymal and fibrosis markers, indicative of an epithelial-to-mesenchymal transition (EMT), a key process in the development of fibrosis. The utility of this model for screening anti-fibrotic therapies has been demonstrated by the reversal of these changes upon treatment with a TGF-β inhibitor, SB431542. These findings highlight how organoid systems, whose generation relies on compounds like A 83-01, can serve as effective models for dissecting disease mechanisms and for preclinical drug screening in IBD.

| Gene | Marker Type | Effect of TNF-α Treatment |

|---|---|---|

| Villin1 | Epithelial Cell | Decreased Expression |

| MUC2 | Goblet Cell | Decreased Expression |

| TNF-α | Inflammatory | Increased Expression |

| IL-1β | Inflammatory | Increased Expression |

| OLFM4 | Intestinal Stem Cell / Inflammatory | Increased Expression |

Applications in Preclinical Cancer Research

Modulation of Tumorigenic Pathways

A 83-01's primary mechanism of action involves the targeted inhibition of serine/threonine kinase receptors belonging to the Transforming Growth Factor-β (TGF-β) superfamily, which play paradoxical roles in cancer, acting as tumor suppressors in early stages and promoters of invasion and metastasis in advanced stages. nih.govagscientific.com

In advanced cancers, the TGF-β signaling pathway is often hijacked to facilitate tumor growth and metastasis. nih.govresearchgate.net A 83-01 directly counteracts this by potently inhibiting the TGF-β type I receptor, known as activin receptor-like kinase 5 (ALK5). tocris.comstemcell.comrndsystems.com The inhibition of ALK5 is a critical event, as it blocks the subsequent phosphorylation of intracellular signaling molecules Smad2 and Smad3. nih.govagscientific.comtocris.comcaymanchem.com This disruption of the Smad signaling cascade is central to A 83-01's anti-tumor activity, as the TGF-β/Smad pathway is a key driver of cancer progression. spandidos-publications.com By preventing Smad2/3 phosphorylation, A 83-01 effectively neutralizes the pro-metastatic signals initiated by TGF-β in the tumor microenvironment. nih.govresearchgate.net Studies have shown that A 83-01 is more potent in its inhibition of ALK5 than the previously described inhibitor, SB-431542. nih.govagscientific.comresearchgate.net

The therapeutic potential of A 83-01 extends beyond the TGF-β pathway to other related signaling cascades within the same superfamily. nih.gov The compound is a potent inhibitor of the type I activin receptor ALK4 and the type I nodal receptor ALK7. researchgate.nettocris.comstemcell.comrndsystems.com The kinase domains of ALK4 and ALK7 are structurally very similar to that of ALK5, which explains the compound's inhibitory activity against them. nih.govresearchgate.net While the roles of activin and nodal signaling in cancer are still being fully elucidated, there is evidence suggesting their involvement in regulating the invasion of certain cancer types. nih.gov By inhibiting ALK4 and ALK7, A 83-01 can block these additional pro-tumorigenic pathways, offering a multi-pronged approach to disrupting the signaling networks that drive cancer progression. nih.govresearchgate.netnih.gov

| Target Receptor | Receptor Type | IC₅₀ (nM) |

|---|---|---|

| ALK5 | TGF-β Type I Receptor | 12 |

| ALK4 | Activin Type IB Receptor | 45 |

| ALK7 | Nodal Type I Receptor | 7.5 |

Impact on Cellular Phenotypes in Cancer Models

By intervening in these key signaling pathways, A 83-01 induces significant changes in the behavior and characteristics of cancer cells, effectively suppressing phenotypes associated with metastasis and tumor progression.

A critical aspect of metastasis is the ability of cancer cells to migrate and invade surrounding tissues. Research has demonstrated that autocrine TGF-β signaling enhances cell invasiveness and migration. agscientific.com A 83-01 has been shown to counteract these effects. In preclinical models using HM-1 cells, A 83-01 decreased cell motility, adhesion, and invasion that were previously enhanced by TGF-β1. medchemexpress.com This inhibition of invasive phenotypes is a direct consequence of blocking the TGF-β signaling cascade. agscientific.comspandidos-publications.comnih.gov Co-treatment of HER2-overexpressing breast cancer cells with A 83-01 and trastuzumab significantly inhibited TGF-β-induced cell invasion. nih.gov

The influence of A 83-01 extends to the genetic level, where it can suppress the expression of genes involved in the metastatic process. A notable example is its effect on xylosyltransferase 1 (XYLT1). In studies involving bone-metastatic A549 lung cancer cells, treatment with A 83-01 was found to suppress the expression of XYLT1. medchemexpress.commedchemexpress.com This finding is significant as it demonstrates the compound's ability to modulate the transcriptional programs that underpin the metastatic cascade.

Epithelial-Mesenchymal Transition (EMT) is a cellular process whereby epithelial cells lose their characteristics and acquire a migratory, mesenchymal phenotype, a crucial step in the metastasis of many carcinomas. nih.gov TGF-β is a potent inducer of EMT. agscientific.com A 83-01 has been consistently shown to inhibit and reverse the markers of TGF-β-induced EMT. nih.govtocris.comrndsystems.comspandidos-publications.com For instance, treatment with A 83-01 can block the TGF-β1-induced changes in the expression of key EMT protein markers, such as the down-regulation of the epithelial marker E-Cadherin and the up-regulation of the mesenchymal marker Vimentin. medchemexpress.com

| Cellular Process | Effect of A 83-01 | Affected Cell Lines (Example) | Key Molecular Target/Marker |

|---|---|---|---|

| Cell Motility & Invasion | Inhibition/Decrease | HM-1, SKBR3 | TGF-β Signaling |

| Cell Adhesion | Decrease | HM-1 | TGF-β Signaling |

| Metastasis-Related Gene Expression | Suppression | A549 | XYLT1 |

| Epithelial-Mesenchymal Transition (EMT) | Inhibition/Reversal | Various | E-Cadherin, Vimentin |

Preclinical Efficacy in Animal Tumor Models

The therapeutic potential of A 83-01 (sodium salt), a potent inhibitor of the transforming growth factor-beta (TGF-β) type I receptor superfamily, has been investigated in various preclinical cancer models. These studies have focused on its efficacy both as a monotherapy and in combination with conventional chemotherapeutic agents, particularly in challenging tumor contexts such as peritoneal dissemination.

Antitumor Effects in Murine Models of Peritoneal Dissemination

Peritoneal dissemination, a common metastatic route for several cancers, including ovarian and gastric cancer, is associated with a poor prognosis. The TGF-β signaling pathway is implicated in the progression of this metastatic process. Preclinical studies have demonstrated the potential of A 83-01 to counteract this progression in murine models.

In a notable study, the efficacy of A 83-01 was evaluated in a murine model of peritoneal dissemination established by intraperitoneal injection of HM-1 ovarian cancer cells into B6C3F1 mice. nih.govnih.govnih.govtargetmol.com This model mimics the clinical scenario of peritoneal carcinomatosis, characterized by the formation of diffuse tumors on the peritoneum and the accumulation of malignant ascites. nih.govnih.gov Treatment with A 83-01 demonstrated a significant therapeutic benefit. nih.govnih.govtargetmol.com

Key findings from this research indicated that intraperitoneal administration of A 83-01 significantly improved the survival rate of the tumor-bearing mice (p = 0.015). nih.govnih.gov Furthermore, the treatment tended to slow the accumulation of ascites, a major cause of morbidity in patients with peritoneal metastases. nih.govnih.govtargetmol.com These findings suggest that by inhibiting the TGF-β signaling pathway, A 83-01 can interfere with the mechanisms driving peritoneal tumor growth and spread. nih.govnih.govmdpi.com

Efficacy of A 83-01 in a Murine Model of Peritoneal Dissemination

| Animal Model | Cancer Cell Line | Treatment | Key Outcomes | Reference |

|---|---|---|---|---|

| B6C3F1 Mice | HM-1 (Ovarian Cancer) | A 83-01 (intraperitoneal) | - Significantly improved survival (p = 0.015)

| nih.govnih.govtargetmol.com |

Enhanced Antitumor Efficacy in Combination with Chemotherapeutic Agents

To enhance the therapeutic impact and potentially overcome resistance, A 83-01 has been investigated in combination with chemotherapeutic agents in preclinical settings. The rationale for this approach lies in the ability of A 83-01 to modulate the tumor microenvironment, which may, in turn, increase the accessibility and efficacy of cytotoxic drugs. nih.govnih.gov

One study explored the combination of A 83-01 with folate-linked liposomal doxorubicin (B1662922) (F-SL) in a murine model bearing M109 lung carcinoma tumors. nih.govabmole.com The findings of this study demonstrated a synergistic antitumor effect. The co-administration of A 83-01 with F-SL resulted in significantly greater antitumor activity compared to F-SL alone. nih.gov

Mechanistically, it was observed that A 83-01 induced a 1.7-fold higher accumulation of the liposomal doxorubicin within the tumor tissue compared to the liposome (B1194612) administered alone. nih.govabmole.com This enhanced drug delivery is thought to be a result of A 83-01's ability to temporarily alter the tumor vasculature. nih.govnih.govresearchgate.net These results highlight the potential of A 83-01 to act as a chemosensitizer, augmenting the efficacy of existing chemotherapeutic agents by improving their delivery to the tumor site. nih.govnih.gov

Enhanced Efficacy of A 83-01 in Combination Therapy

| Animal Model | Cancer Cell Line | Combination Therapy | Key Outcomes | Reference |

|---|---|---|---|---|

| Mice | M109 (Murine Lung Carcinoma) | A 83-01 + Folate-linked liposomal doxorubicin (F-SL) | - Significantly greater antitumor activity than F-SL alone

| nih.govabmole.com |

Applications in Fibrotic Disease Research

Inhibition of Key Fibrogenic Markers

A 83-01's utility in fibrosis research is fundamentally linked to its ability to modulate the expression of key proteins involved in the fibrotic cascade. By intervening in the TGF-β signaling pathway, a central regulator of fibrosis, A 83-01 allows researchers to dissect the molecular mechanisms of tissue scarring. nih.govtandfonline.com

A primary characteristic of fibrosis is the excessive deposition of extracellular matrix components, particularly Collagen Type I, by activated myofibroblasts. These cells are distinguished by their expression of alpha-smooth muscle actin (α-SMA). Studies have consistently demonstrated that A 83-01 inhibits the TGF-β1-dependent induction of both α-SMA and Collagen Type I. abcam.comtandfonline.comnih.gov

In studies utilizing primary rat dermal fibroblasts stimulated with TGF-β1, treatment with A 83-01 resulted in a dose-dependent reduction in the expression of α-SMA and secreted Collagen Type I. tandfonline.comtandfonline.com This inhibitory effect underscores the compound's ability to directly counter the principal profibrotic actions of TGF-β1 at a cellular level. tandfonline.com The specific efficacy of A 83-01 in these in vitro models has been quantified, providing precise data on its inhibitory concentrations. tandfonline.comtandfonline.com

| Target Marker | IC50 Value (Approximate) | Reference |

|---|---|---|

| Phospho-Smad2 | 50 nM | tandfonline.comtandfonline.com |

| α-SMA | 70 nM | tandfonline.comtandfonline.com |

| Collagen Type I | 80 nM | tandfonline.comtandfonline.com |

The differentiation of fibroblasts into contractile, matrix-secreting myofibroblasts is a critical event in the pathogenesis of fibrosis. tandfonline.com A 83-01 has been shown to effectively suppress the myofibroblast population by inhibiting this TGF-β1-dependent differentiation process. tandfonline.comnih.gov This suppression is a key mechanism underlying its anti-fibrotic effects observed in various experimental models. tandfonline.com

In a rat model of burn-induced wound contraction, topical application of A 83-01 led to a significant reduction in the number of α-SMA-positive myofibroblasts within the scar tissue. tandfonline.comresearchgate.net This in vivo finding directly correlates with in vitro results, confirming that by blocking TGF-β signaling, A 83-01 prevents the increase in the myofibroblast population that drives tissue contraction and scarring. tandfonline.comnih.gov

| Experimental Model | Treatment | Finding | Reference |

|---|---|---|---|

| Rat Burn Wound Model | Topical A 83-01 | 74.2% reduction in α-SMA positive cells compared to vehicle control. | tandfonline.com |

Experimental Models of Fibrosis

A 83-01 is employed across a range of experimental models to simulate and study fibrotic conditions. These models, from cell cultures to living organisms and complex organoid systems, benefit from the compound's specific inhibitory action to explore the progression of fibrosis and test potential anti-fibrotic strategies.

In vitro studies using cultured fibroblasts are fundamental to fibrosis research. Primary rat dermal fibroblasts are a common model system where TGF-β1 is used to induce a fibrotic phenotype, characterized by the upregulation of α-SMA and Collagen Type I. tandfonline.comtandfonline.com In this system, A 83-01 demonstrates its ability to inhibit the phosphorylation of Smad2, a key step in the TGF-β signaling pathway, thereby preventing the differentiation of fibroblasts into myofibroblasts. tandfonline.comtandfonline.comresearchgate.net These cellular inhibition studies provide direct evidence for the mechanism by which A 83-01 exerts its anti-fibrotic effects. tandfonline.com The findings in rat dermal fibroblasts support the notion that the compound suppresses the activation of these cells by TGF-β1. tandfonline.comresearchgate.net

The utility of A 83-01 has been validated in preclinical in vivo models. A prominent example is the rat model of deep second-degree burn wounds, where excessive scarring and wound contraction represent a fibrotic response. tandfonline.comnih.gov Topical application of A 83-01 to these wounds was found to significantly reduce wound contraction. tandfonline.comoup.com This macroscopic improvement was associated with a diminished myofibroblast population in the dermis and reduced deposition of α-SMA and collagen. tandfonline.comnih.govtandfonline.com Specifically, quantitative analysis of scar tissue showed that A 83-01 treatment led to a significant decrease in collagen staining intensity by approximately 52.0% compared to the control group. tandfonline.comtandfonline.com These results suggest that A 83-01 could be effective in preventing wound contracture by inhibiting the TGF-β-induced increase in myofibroblasts. tandfonline.comnih.gov

Advanced in vitro models, such as intestinal organoids derived from human induced pluripotent stem cells (hiPSCs), are increasingly used to study complex diseases like Inflammatory Bowel Disease (IBD), which often involves a significant fibrotic component. jst.go.jpmdpi.com A 83-01 is a critical component of the culture media used to generate and maintain these organoids. mdpi.comnih.govtandfonline.com By inhibiting the TGF-β pathway, A 83-01 helps to maintain the stemness of the epithelial cells and facilitates the long-term expansion of the organoids. nih.gov TGF-β is a key profibrotic cytokine in the etiology of intestinal fibrosis. jst.go.jp The inclusion of A 83-01 in these culture systems allows for the development of more physiologically relevant models to study the mechanisms of intestinal fibrosis and for potential high-throughput drug screening. jst.go.jp

Advanced Research Methodologies Utilizing a 83 01 Sodium Salt

In Vitro Cell Culture Protocols

Use in Growth Inhibition Assays (e.g., Mv1Lu Cells)

The TGF-β pathway is a well-known regulator of cell proliferation, often inducing cytostasis in epithelial cells. Mink lung epithelial cells (Mv1Lu) are a standard model for studying this effect as they are highly sensitive to TGF-β-induced growth arrest. A 83-01 is frequently used in this assay to demonstrate its ability to counteract the growth-inhibitory effects of TGF-β.

In a typical protocol, Mv1Lu cells are seeded and allowed to adhere. They are then pre-treated with varying concentrations of A 83-01 before being stimulated with TGF-β. Cell proliferation is measured at subsequent time points (e.g., 24, 48, 72 hours) using a cell counter. selleckchem.com Research findings consistently show that A 83-01 prevents the TGF-β-mediated inhibition of Mv1Lu cell growth in a dose-dependent manner. nih.govtargetmol.com For instance, treatment with 0.3 µM A 83-01 has been shown to completely block the growth-inhibitory effect of TGF-β. nih.gov At higher concentrations (around 10 µM), some studies note that A 83-01 itself may have an inhibitory effect on Mv1Lu cell growth, suggesting potential off-target effects or toxicity at these levels. nih.gov

| A 83-01 Concentration | Observed Effect on TGF-β (1 ng/mL) Induced Growth Inhibition | Reference |

|---|---|---|

| 0.03 - 10 µM | Prevents growth inhibition in a dose-dependent manner. | targetmol.com |

| 0.3 µM | Completely blocks the growth-inhibitory effect. | nih.gov |

| 3 µM | Completely suppresses the growth inhibition effect. | |

| 10 µM | Inhibits growth, suggesting potential toxicity at high concentrations. | nih.gov |

Application in Smad Activation Assays (e.g., HaCaT Cells)

The canonical TGF-β signaling pathway involves the phosphorylation and activation of Smad proteins (specifically Smad2 and Smad3) by the ALK5 receptor kinase. A 83-01's primary mechanism of action is to block this initial phosphorylation step. Human keratinocyte (HaCaT) cells are a common model for investigating this aspect of the pathway.

Smad activation assays typically involve pre-treating HaCaT cells with A 83-01 for a short period before stimulating them with TGF-β. Cell lysates are then collected and analyzed by immunoblotting (Western blot) using antibodies specific to the phosphorylated form of Smad2 (phospho-Smad2). Studies demonstrate that A 83-01 potently inhibits TGF-β-induced Smad2 phosphorylation. rndsystems.comnih.govnih.gov A concentration of 1 µM A 83-01 has been shown to completely inhibit the phosphorylation of Smad2 in HaCaT cells following TGF-β treatment. nih.gov This methodology is crucial for confirming the on-target effect of A 83-01 within the canonical TGF-β/Smad signaling cascade. medchemexpress.comtargetmol.commedchemexpress.com

Assays for Cell Motility, Adhesion, and Invasion (e.g., HM-1 Cells)

TGF-β signaling is a key driver of the epithelial-mesenchymal transition (EMT), a process that enhances cell motility and invasion, particularly in cancer metastasis. A 83-01 is utilized to inhibit these TGF-β-driven phenotypic changes. The human ovarian cancer cell line HM-1 is one model used for these investigations.

Reporter Gene Testing for TGF-β Responsiveness

To quantitatively measure the transcriptional activity of the TGF-β/Smad pathway, reporter gene assays are widely used. These assays employ a plasmid containing a luciferase reporter gene under the control of Smad-responsive elements, such as the CAGA box sequence (e.g., 9xCAGA-luciferase).

In this protocol, cells like Mv1Lu are transfected with the reporter plasmid. Subsequently, the cells are treated with A 83-01 at various concentrations before stimulation with TGF-β or a constitutively active form of the ALK5 receptor (ALK5-TD). The transcriptional activity is then quantified by measuring the luminescence produced by the luciferase enzyme. Such assays have established that A 83-01 inhibits TGF-β-induced transcriptional activation in a concentration-dependent manner, with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 12 nM. nih.govmedchemexpress.comapexbt.com This demonstrates its high potency and makes it a more potent inhibitor than the related compound SB-431542. nih.gov

| Target Receptor | Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|---|

| ALK5 (TGF-β Type I Receptor) | Mv1Lu | 12 | selleckchem.commedchemexpress.com |

| ALK4 (Activin Type IB Receptor) | R4-2 | 45 | selleckchem.commedchemexpress.com |

| ALK7 (Nodal Type I Receptor) | R4-2 | 7.5 | selleckchem.commedchemexpress.com |

Immunofluorescence for Epithelial-Mesenchymal Transition Markers

TGF-β is a primary inducer of EMT, a cellular process characterized by the loss of epithelial characteristics and the gain of a mesenchymal phenotype. This transition involves significant changes in protein expression, such as the downregulation of the epithelial marker E-cadherin and the upregulation of the mesenchymal marker Vimentin. A 83-01 is used to block these TGF-β-induced changes. nih.govstemcell.com

In a typical immunofluorescence protocol, epithelial cells are cultured on coverslips and treated with TGF-β in the presence or absence of A 83-01. After treatment, the cells are fixed, permeabilized, and stained with fluorescently labeled primary antibodies against E-cadherin and Vimentin. The changes in protein expression and subcellular localization are then visualized using fluorescence microscopy. Studies using this method have shown that treatment with A 83-01 effectively blocks the TGF-β1-induced decrease in E-cadherin and the increase in Vimentin expression, thereby confirming its ability to inhibit EMT. medchemexpress.com

In Vivo Preclinical Models

The utility of A 83-01 has been extended to in vivo models to study the role of TGF-β signaling in disease. For example, in a mouse model of peritoneal cancer spread using HM-1 cells, intraperitoneal administration of A 83-01 was found to slow ascites formation and significantly improve the survival rate of the mice. targetmol.com

Another area of investigation is in cardiac regeneration. In a mouse model of myocardial injury, systemic administration of A 83-01 was shown to significantly increase the number of Nkx2.5+ cardiomyoblasts, both at baseline and after injury. selleckchem.comnih.gov This resulted in an increase in newly formed cardiomyocytes and improved cardiac function, suggesting that pharmacological inhibition of TGF-β signaling can promote cardiac regeneration. nih.gov Furthermore, in a rat model of burn wound healing, topical application of A 83-01 was found to reduce wound contraction by suppressing the population of myofibroblasts, which are key mediators of scar tissue formation. tandfonline.com

Application in Murine Tumor Models

A 83-01 has been investigated in several murine tumor models to explore its therapeutic potential by targeting the TGF-β signaling pathway, which is often dysregulated in advanced cancers. nih.govagscientific.com In a B6C3F1 mouse model with peritoneal spread of HM-1 ovarian cancer, administration of A 83-01 significantly improved the survival rate and tended to slow the formation of ascites. targetmol.com Research in models of metastatic ovarian cancer has also highlighted its anti-tumor efficacy. mdpi.com Studies show that A-83-01 treatment can reverse EMT gene expression patterns, inhibit matrix metalloproteinase 2 (MMP2) and the phosphorylation of SMAD2, and restrain platelet-induced cancer cell invasion. mdpi.com

In a different approach using mice bearing colon 26 carcinoma cells, A 83-01 was evaluated for its effects on the tumor microenvironment. nih.gov Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) revealed that, contrary to some anti-angiogenic agents, A 83-01 treatment increased tumor vascular permeability. nih.gov This was evidenced by a significant increase in the volume transfer constant (Ktrans) and fractional plasma volume (vp) within 24 hours of treatment. nih.gov Histological analysis confirmed that the normalized vessels in A 83-01-treated tumors were surrounded by α-smooth muscle actin (SMA)-positive pericytes, and there was a significant increase in proliferating tumor cells in the perivascular region. nih.gov These findings suggest that A 83-01 can modulate the tumor vasculature, potentially improving the delivery of other therapeutic agents. nih.gov Further studies have demonstrated its antitumor effect in mice bearing M109 lung carcinoma cells. medchemexpress.com

| Mouse Model | Cancer Type | Key Research Findings with A 83-01 |

|---|---|---|

| B6C3F1 Mice | Ovarian Cancer (HM-1 cells) | Significantly improved survival rates and slowed ascites formation. targetmol.com |

| Colon 26 Tumor-Bearing Mice | Colon Carcinoma | Increased tumor vascular permeability (Ktrans and vp), enhanced pericyte coverage of tumor vessels, and increased perivascular cell proliferation. nih.gov |

| M109 Tumor-Bearing Mice | Lung Carcinoma | Demonstrated a significant antitumor effect. medchemexpress.com |

| Metastatic Ovarian Cancer Model | Ovarian Cancer | Reversed EMT gene expression, inhibited MMP2 and phosphorylated SMAD2, and reduced platelet-induced cell invasion. mdpi.com |

Use in Rodent Models of Tissue Injury and Regeneration

The role of A 83-01 in modulating TGF-β signaling has been leveraged in rodent models to study tissue repair and regeneration, where fibrosis and cell differentiation are critical processes.

In the context of cardiac injury, A 83-01 has shown promise in mouse models. Following myocardial infarction (MI) in mice, treatment with A 83-01 led to a significant increase in the number of Nkx2.5+ cardiomyoblasts, which are resident cardiac progenitor cells. nih.gov This expansion of the progenitor pool resulted in a two- to three-fold increase in the formation of new cardiomyocytes compared to control animals. nih.gov This enhanced cardiomyocyte renewal was directly correlated with significant improvements in cardiac function, including ventricular elastance and stroke work. nih.gov Another study in a mouse model also reported that A 83-01 treatment resulted in decreased cardiac fibrosis and increased myocardial viability. lktlabs.com

| Rodent Model | Injury Type | Key Research Findings with A 83-01 |

|---|---|---|

| Sprague-Dawley Rats | Second-Degree Skin Burns | Reduced wound contraction, suppressed myofibroblast population, and decreased α-SMA and collagen deposition. nih.gov |

| Nkx2.5 enhancer-GFP Reporter Mice | Myocardial Infarction | Increased the number of Nkx2.5+ cardiomyoblasts, leading to enhanced cardiomyocyte formation and improved cardiac function. nih.gov |

| Mouse Model | Cardiac Fibrosis | Resulted in a decrease in cardiac fibrosis and an increase in myocardial viability. lktlabs.com |

Integration into Genotoxicity Studies with Hematopoietic Stem and Progenitor Cells

A 83-01 has been integrated into protocols for the expansion of murine hematopoietic stem and progenitor cells (HSPCs) for use in preclinical biosafety and genotoxicity assessments. nih.govnih.gov In one study, researchers developed a culture condition using a combination of small molecules, including A 83-01, pomalidomide, and UM171 (termed APU), to expand highly purified HSPCs while preventing their differentiation and maintaining stemness. nih.govnih.gov

The TGF-β inhibitor A 83-01 was identified as the primary effector in this cocktail. nih.govnih.gov It significantly promoted a 3,800-fold expansion of lineage-negative, Sca-1-positive, c-Kit-positive (LSK) cells and inhibited differentiation towards mast cells. nih.gov The expanded HSPCs were subsequently used as a functional readout in state-of-the-art genotoxicity assays. nih.govnih.gov When transduced with a mutagenic retroviral vector, the A 83-01-expanded HSPCs developed a myeloid differentiation block and clonal restriction due to vector integration, mirroring the results seen with fresh, unexpanded cells. nih.govnih.gov This demonstrates that HSPCs expanded with A 83-01 retain a stem-cell-like phenotype suitable for testing retroviral vector transduction efficiency and for use as a reliable cell source in genotoxicity studies. nih.gov

Combination Strategies in Experimental Protocols

A 83-01 is frequently used in combination with other small molecules to synergistically direct cell fate, enhance reprogramming efficiency, and maintain stem cell populations.

Co-treatment with Small Molecules in Stem Cell Reprogramming and Maintenance

The ability of A 83-01 to inhibit TGF-β signaling, which can act as a barrier to pluripotency, makes it a key component in various small molecule cocktails for stem cell research. news-medical.net

One such combination is a cocktail of A-83-01, CHIR99021 (a GSK-3 inhibitor that activates Wnt signaling), and Y-27632 (a ROCK inhibitor), known as ACY. frontiersin.org This combination was shown to enhance the growth of mesenchymal stem cells (MSCs) while maintaining their phenotypic properties and differentiation potential. frontiersin.org A similar cocktail of A 83-01, CHIR99021, and Y-27632 was also reported to successfully convert terminally committed rat hepatocytes into culturable bipotent progenitor cells with regenerative capacity. lktlabs.com